molecular formula C14H20O2 B585513 Butibufen, (R)- CAS No. 254886-68-5

Butibufen, (R)-

Cat. No. B585513
M. Wt: 220.312
InChI Key: UULSXYSSHHRCQK-CYBMUJFWSA-N
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Description

“Butibufen, ®-” is a chemical compound . It is also known as 2-(4-isobutylphenyl)butyric acid .


Molecular Structure Analysis

The molecular formula of Butibufen is C14H20O2 . It has a molecular weight of 220.31 . The structure of Butibufen includes a benzene ring substituted with an isobutyl group and a butyric acid group .


Physical And Chemical Properties Analysis

Butibufen is a solid with a melting point of 51-53°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 335.1±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 65.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 216.8±3.0 cm3 .

Scientific Research Applications

  • Pharmacological Properties : Butibufen exhibits anti-inflammatory, analgesic, and antipyretic properties, making it comparable to ibuprofen and phenylbutazone. It has been found to have a low order of toxicity and lower ulcerogenicity than phenylbutazone, suggesting potential safety and efficacy in treating rheumatic diseases (Aparicio, 1977).

  • Clinical Applications : In a clinical study involving patients with osteoarthritis, Butibufen demonstrated favorable therapeutic responses, particularly in treating pain and inflammation, with a low incidence of side effects (Martí-Massó, Honorato, & Martínez, 1974).

  • Biochemical Impact : Research on isolated rat liver cells showed that Butibufen can significantly inhibit ureogenesis and carbamoylphosphate synthetase activity, affecting cellular ATP levels and mitochondrial oxygen consumption. These findings highlight its potential biochemical effects beyond its anti-inflammatory properties (del Prado Míguez, Jordá, & Cabo, 1986).

  • Pharmaceutical Analysis : A high-performance liquid chromatography (HPLC) method for Butibufen determination and validation in various pharmaceutical forms demonstrates the compound's importance in pharmaceutical research and quality control (González Tavares et al., 1992).

  • Phototoxicity Studies : Butibufen and its photoproducts have been studied for phototoxic effects. The study found that the primary photochemical mechanism involves initial cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of benzylic alcohols which exhibited cytotoxic effects on fibroblasts and red blood cells (Castell et al., 1992).

  • Enzymatic and Cellular Effects : Butibufen's influence on enzyme activity and lysosomal membrane stabilization was compared with hydrocortisone and acetylsalicylic acid (ASA). The results indicated that Butibufen can reduce acid phosphatase activity, which might contribute to its anti-inflammatory action (Alamo et al., 1995).

  • Hepatotoxicity Studies : When tested in primary cultured hepatocytes, Butibufen exhibited the potential for hepatotoxicity, especially at concentrations higher than therapeutic plasma levels. It was found to impair gluconeogenesis and inhibit albumin synthesis, indicating its impact on liver cell metabolism (Castell, Larrauri, & Gómez‐Lechón, 1988).

  • Clinical Efficacy in Pain Management : A study comparing microcapsulated Butibufen and naproxen for post-episiotomy pain treatment found both to be effective in relieving painful symptoms with significant therapeutic benefits (Bucheli et al., 1994).

  • Protein Binding Studies : Research on the binding of Butibufen to human serum albumin highlighted its distinct binding parameters compared to similar NSAIDs, offering insights into its pharmacokinetics and drug interactions (Montero, Estelrich, & Valls, 1990).

properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSXYSSHHRCQK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butibufen, (R)-

CAS RN

254886-68-5
Record name Butibufen, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTIBUFEN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
R Bucheli, V Dávalos, N Neto, I Naranjo… - Current therapeutic …, 1994 - Elsevier
A randomized, double-blind study was performed to compare the clinical efficacy and safety of microcapsulated butibufen and naproxen, two nonsteroidal anti-inflammatory (NSAID) …
Number of citations: 6 www.sciencedirect.com

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